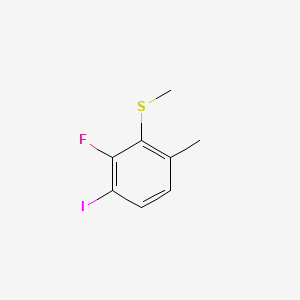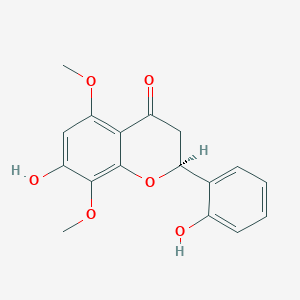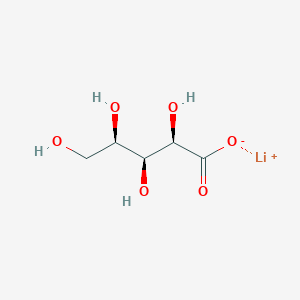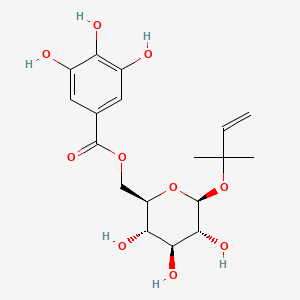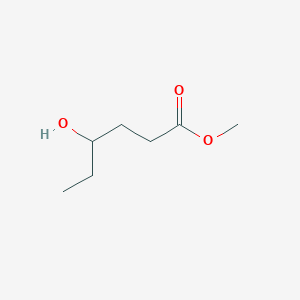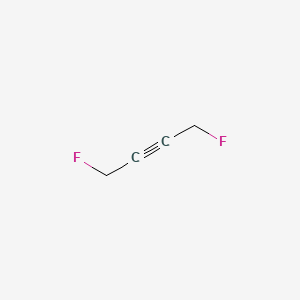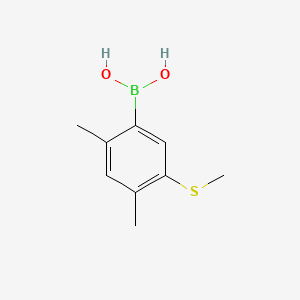
(6-(Benzyloxy)-3-bromo-2-fluorophenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Benzyloxy)-3-bromo-2-fluorophenyl)(methyl)sulfane is an organic compound that features a benzyl ether, bromine, fluorine, and a methyl sulfane group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Benzyloxy)-3-bromo-2-fluorophenyl)(methyl)sulfane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Benzyloxy Substitution: The attachment of a benzyloxy group at the 6-position through a nucleophilic substitution reaction.
Methyl Sulfane Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(6-(Benzyloxy)-3-bromo-2-fluorophenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The methyl sulfane group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated phenyl derivatives.
Substitution: Aminated or thiolated phenyl derivatives.
Scientific Research Applications
(6-(Benzyloxy)-3-bromo-2-fluorophenyl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (6-(Benzyloxy)-3-bromo-2-fluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (6-(Benzyloxy)-2-fluoro-3-methylphenyl)(methyl)sulfane
- (6-(Benzyloxy)-3-chloro-2-fluorophenyl)(methyl)sulfane)
- (6-(Benzyloxy)-3-iodo-2-fluorophenyl)(methyl)sulfane)
Uniqueness
(6-(Benzyloxy)-3-bromo-2-fluorophenyl)(methyl)sulfane is unique due to the specific combination of substituents on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the benzyloxy and methyl sulfane groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H12BrFOS |
|---|---|
Molecular Weight |
327.21 g/mol |
IUPAC Name |
1-bromo-2-fluoro-3-methylsulfanyl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrFOS/c1-18-14-12(8-7-11(15)13(14)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
QIQMBEQDZVUVKM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1F)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B14756587.png)
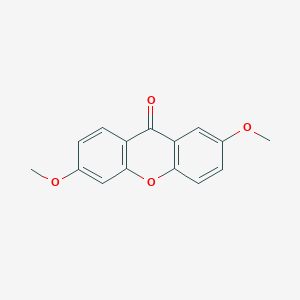

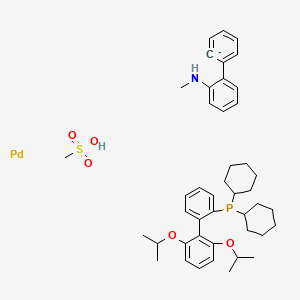
![7H-Tetrazolo[5,1-i]purine](/img/structure/B14756619.png)
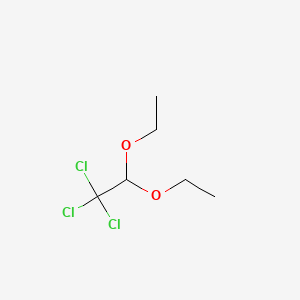
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14756637.png)
